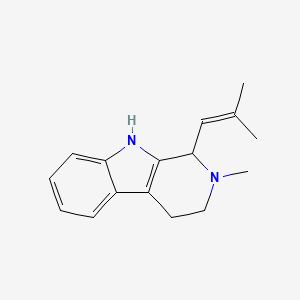
Borrerine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borrerine is a harmala alkaloid.
科学的研究の応用
Pharmacological Applications
Borrerine exhibits a range of pharmacological activities, which can be categorized as follows:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, effective against various bacterial strains. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
- Antioxidant Properties : this compound has been shown to exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, suggesting its use in treating inflammatory conditions.
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound highlighted its effectiveness against specific pathogenic bacteria. The results showed that this compound could inhibit bacterial growth at certain concentrations, suggesting its potential as a natural antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Potential
In vitro studies assessing the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress demonstrated a significant reduction in cell death compared to control groups. This suggests that this compound may offer protective benefits against neurodegeneration.
| Treatment Group | Cell Viability (%) | Control Group Viability (%) |
|---|---|---|
| This compound (10 µM) | 85 | 45 |
| This compound (20 µM) | 90 | 45 |
特性
CAS番号 |
51076-19-8 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
2-methyl-1-(2-methylprop-1-enyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C16H20N2/c1-11(2)10-15-16-13(8-9-18(15)3)12-6-4-5-7-14(12)17-16/h4-7,10,15,17H,8-9H2,1-3H3 |
InChIキー |
RCNFEGDNDAQFRX-UHFFFAOYSA-N |
SMILES |
CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C |
正規SMILES |
CC(=CC1C2=C(CCN1C)C3=CC=CC=C3N2)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















